molecular formula C15H12ClN3O B1616484 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 894-77-9

3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No. B1616484
CAS RN: 894-77-9
M. Wt: 285.73 g/mol
InChI Key: TUINAAYXMRLCEA-UHFFFAOYSA-N
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Description

3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine family. It has been widely studied for its potential therapeutic applications in various fields of medicine. The purpose of

Scientific Research Applications

Biological Activity of Derivatives

Derivatives of 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one have been extensively studied for their pharmacological and biological activities. Research has shown that certain derivatives exhibit significant anxiolytic properties. For instance, studies on a series of 2-[(o- and p-substituted)aminophenyl]-3H-5-[(o- and p-substituted)phenyl]-7-chloro-1,4-benzodiazepinines and 1-alkyl-3H-5-[(o- and p-substituted)phenyl]-7-chloro-1,4-benzodiazepin-2-ones revealed their potential as anxiolytics (Cortés-Cortés et al., 2007).

Pharmacological Properties

The pharmacological properties of 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives are diverse and include anxiolytic, anticonvulsant, analgesic, and other effects. These properties are primarily attributed to their interaction with benzodiazepine and cholecystokinin receptors, CCK1 and CCK2. Such interactions have led to clinical testing of certain derivatives as potential treatments for conditions like alimentary obesity and anxiety (Andronati et al., 2002).

Structure-Activity Relationship

The structure-activity relationship of 1,4-benzodiazepines, including 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, has been a subject of significant scientific interest. The benzodiazepine skeleton, present in many clinically used compounds with tranquilizing properties, can be synthesized through various methods, such as ring enlargement of quinazoline derivatives or synthesis from aminobenzophenones. The type and position of substituents have been shown to influence pharmacological properties, demonstrating the importance of structural considerations in the development of new benzodiazepine derivatives (Sternbach, 1971).

Molecular Properties and Synthesis

The molecular properties and synthetic pathways of benzodiazepine derivatives are crucial for understanding their biological activity and potential as pharmacological agents. Studies have indicated that benzodiazepine derivatives, such as those related to 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, possess significant biological activity, including carcinostatic properties. The structure of these molecules, often non-planar and three-dimensional, contributes to their effectiveness in relieving anxiety with a lower potential for addiction compared to earlier drugs (Abirou et al., 2007).

properties

IUPAC Name

3-amino-7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(17)15(20)18-12/h1-8,14H,17H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUINAAYXMRLCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501008799
Record name 3-Amino-7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501008799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

CAS RN

894-77-9
Record name 3-Amino-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-3-amino-7-chloro-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501008799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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